molecular formula C9H20N2O2S B7842987 [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine

Cat. No.: B7842987
M. Wt: 220.33 g/mol
InChI Key: JPGZCTVLZSJBJZ-UHFFFAOYSA-N
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Description

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine derivatives with propane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, influencing biological processes. The sulfonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s activity .

Comparison with Similar Compounds

Similar compounds to [1-(Propane-1-sulfonyl)piperidin-4-yl]methanamine include other piperidine derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-propylsulfonylpiperidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-2-7-14(12,13)11-5-3-9(8-10)4-6-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGZCTVLZSJBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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